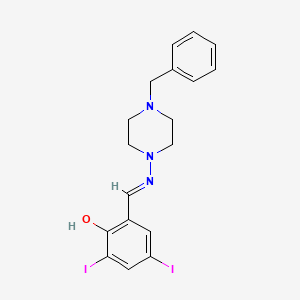
2-(((4-Benzyl-1-piperazinyl)imino)methyl)-4,6-diiodophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((4-Benzyl-1-piperazinyl)imino)methyl)-4,6-diiodophenol is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a benzyl group and an imino group, along with two iodine atoms attached to a phenol ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Benzyl-1-piperazinyl)imino)methyl)-4,6-diiodophenol typically involves multiple steps, starting with the preparation of the piperazine derivative. The benzyl group is introduced through a nucleophilic substitution reaction, followed by the formation of the imino group via condensation with an appropriate aldehyde or ketone. The final step involves the iodination of the phenol ring using iodine and an oxidizing agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(((4-Benzyl-1-piperazinyl)imino)methyl)-4,6-diiodophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imino group can be reduced to form secondary amines.
Substitution: The iodine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of various halogenated derivatives.
Applications De Recherche Scientifique
2-(((4-Benzyl-1-piperazinyl)imino)methyl)-4,6-diiodophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(((4-Benzyl-1-piperazinyl)imino)methyl)-4,6-diiodophenol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of iodine atoms may enhance its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(((4-Benzyl-1-piperazinyl)imino)methyl)benzoic acid
- (2-(((4-Benzyl-1-piperazinyl)imino)methyl)phenoxy)acetic acid
- 4-(((4-Benzyl-1-piperazinyl)imino)methyl)-2-ethoxyphenol
Uniqueness
2-(((4-Benzyl-1-piperazinyl)imino)methyl)-4,6-diiodophenol is unique due to the presence of two iodine atoms on the phenol ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.
Propriétés
Numéro CAS |
303095-39-8 |
|---|---|
Formule moléculaire |
C18H19I2N3O |
Poids moléculaire |
547.2 g/mol |
Nom IUPAC |
2-[(E)-(4-benzylpiperazin-1-yl)iminomethyl]-4,6-diiodophenol |
InChI |
InChI=1S/C18H19I2N3O/c19-16-10-15(18(24)17(20)11-16)12-21-23-8-6-22(7-9-23)13-14-4-2-1-3-5-14/h1-5,10-12,24H,6-9,13H2/b21-12+ |
Clé InChI |
HJYWSHICQQSOGO-CIAFOILYSA-N |
SMILES isomérique |
C1CN(CCN1CC2=CC=CC=C2)/N=C/C3=C(C(=CC(=C3)I)I)O |
SMILES canonique |
C1CN(CCN1CC2=CC=CC=C2)N=CC3=C(C(=CC(=C3)I)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11979854.png)
![N-{4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl}acetamide](/img/structure/B11979861.png)
![(5E)-5-(3-bromobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11979869.png)
![8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11979887.png)
![4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11979888.png)

![ethyl 2-{[(2E)-3-(3-bromo-4-methoxyphenyl)-2-propenoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11979910.png)
![5-ethyl-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11979911.png)
![Allyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11979914.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11979919.png)


![N-(4-chlorophenyl)-2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11979941.png)
![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11979945.png)
